N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core with substitutions at positions 2, 4, and 4. The 2- and 4-amino groups are linked to a 5-chloro-2-methoxyphenyl and a 3,4-dimethylphenyl moiety, respectively, while the 6-position features a morpholine ring.
Properties
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-14-4-6-17(12-15(14)2)24-20-26-21(25-18-13-16(23)5-7-19(18)30-3)28-22(27-20)29-8-10-31-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHZLGIECHMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H21ClN6O3
- Molecular Weight : 428.88 g/mol
- CAS Number : 894576-32-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may modulate receptors that play critical roles in signaling pathways related to tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest in G2/M phase |
| HepG2 (Liver Cancer) | 12.21 | Cytotoxicity through reactive oxygen species |
These findings indicate that the compound exhibits significant potency against various cancer types, suggesting its potential as a therapeutic agent.
Case Studies
-
Study on Breast Cancer Cells :
A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through activation of caspase pathways . -
In Vivo Testing :
In a zebrafish model, the compound was tested for toxicity and efficacy against tumor growth. The results showed no significant toxicity at therapeutic doses and a marked reduction in tumor size compared to control groups .
Comparison with Similar Compounds
Position 6 Modifications
N2-[2-(5-chloro-2-methoxyphenyl)ethyl]-6-(chloromethyl)-1,3,5-triazine-2,4-diamine ():
- Substituents: Chloromethyl group at position 5.
- Applications: Intermediate in synthesizing triazine derivatives.
- Key Difference: Lack of morpholine and 3,4-dimethylphenyl groups reduces steric bulk compared to the target compound.
- N-(5-chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (): Substituents: Benzofuran group at position 6.
- Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine) (): Substituents: Fluorinated alkyl and phenoxy groups. Applications: Herbicide. Key Difference: Fluorine enhances lipophilicity and metabolic stability compared to the morpholine group .
Position 2 and 4 Modifications
6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine ():
- Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) (): Substituents: Methylthio and isopropyl groups. Applications: Herbicide.
Functional Group Comparisons
Morpholine vs. Sulfur-Containing Groups
- N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine (): Substituents: Triazole-thioether at position 6.
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine ():
Data Table: Key Structural and Functional Comparisons
Research Implications
The target compound’s morpholine and asymmetric aryl substituents distinguish it from analogues like prometryn (herbicidal) or sulfur-containing derivatives (enhanced reactivity). Comparisons highlight the critical role of substituent chemistry in modulating solubility, stability, and bioactivity in triazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
